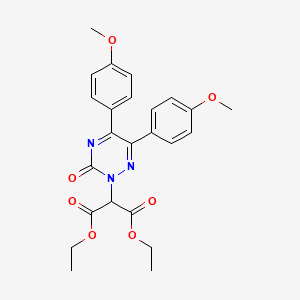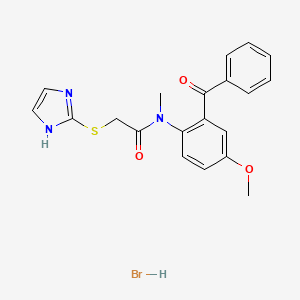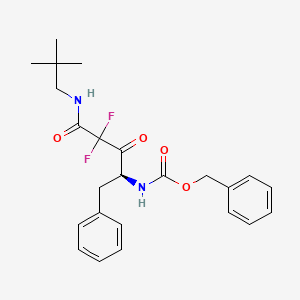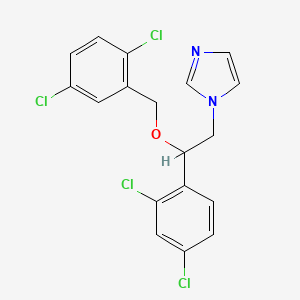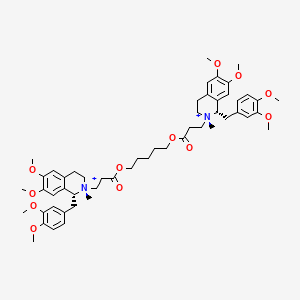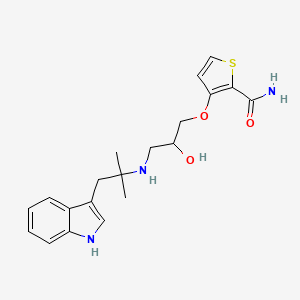
1-(2-(2,3'-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzhydryloxy group, a piperazine ring, and a dioxalate moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate typically involves multiple steps. The process begins with the preparation of the benzhydryloxy intermediate, followed by its reaction with ethyl piperazine under controlled conditions. The final step involves the formation of the dioxalate salt through a reaction with oxalic acid. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic steps but is optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine hydrochloride
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine sulfate
Uniqueness
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is unique due to its specific dioxalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
126517-35-9 |
|---|---|
Fórmula molecular |
C24H28Cl2N2O9 |
Peso molecular |
559.4 g/mol |
Nombre IUPAC |
1-[2-[(2-chlorophenyl)-(3-chlorophenyl)methoxy]ethyl]-4-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C20H24Cl2N2O.2C2H2O4/c1-23-9-11-24(12-10-23)13-14-25-20(16-5-4-6-17(21)15-16)18-7-2-3-8-19(18)22;2*3-1(4)2(5)6/h2-8,15,20H,9-14H2,1H3;2*(H,3,4)(H,5,6) |
Clave InChI |
HLVWICNKEVWTOG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCOC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


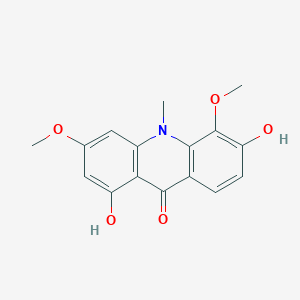
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
